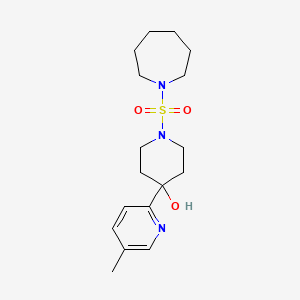

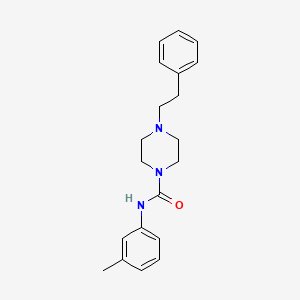

![molecular formula C14H21N3O2 B5501045 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex piperidine derivatives, akin to our compound of interest, often involves multi-step reactions. For instance, an improved synthesis approach for piperidinyl propionate, a structurally related compound, was achieved through a series of reactions starting from 4-hydroxypiperidine. This method highlights the intricate steps required to introduce specific functional groups onto the piperidine backbone, which is crucial for the synthesis of our target molecule (Snyder et al., 1998).

Molecular Structure Analysis

Molecular and crystal structure analyses of piperidine derivatives reveal the importance of intramolecular and intermolecular hydrogen bonds in determining the conformation and packing of molecules in crystals. For example, studies on hydroxy derivatives of hydropyridine show these compounds possess considerable conformational flexibility and can form an extended network of hydrogen bonds, influencing their crystal packing and physical properties (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The reactivity of piperidine derivatives towards various chemical reactions underscores their versatile chemical properties. For instance, the selective hydrogenation of pyridinium salts to piperidin-3-ones demonstrates the potential for functional group transformations, which could be applicable to modifying the "2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide" structure (Huang et al., 2015).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. The presence of hydroxyl groups and the ability to form hydrogen bonds can affect the compound's solubility in various solvents, as well as its crystalline form and stability.

Chemical Properties Analysis

Chemically, piperidine derivatives exhibit a range of activities, including potential antibacterial properties as seen in propanamide compounds containing piperidine and oxadiazole functionalities. These activities suggest that "2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide" may also possess interesting chemical properties worth exploring (Sattar et al., 2020).

科学的研究の応用

Neuroprotective Applications

Research by Chenard et al. (1995) on a structurally related compound, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol, revealed its potential as a neuroprotective agent. This compound was found to be a potent and selective N-methyl-D-aspartate (NMDA) antagonist, offering protection to cultured hippocampal neurons from glutamate toxicity. The compound's selectivity and potency make it promising for neuroprotective applications, suggesting that similar compounds, including 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide, could have potential in this area Chenard et al., 1995.

Synthesis and Structural Analysis

Kumata et al. (2015) developed a PET tracer, 2-methylpyridin-3-yl-4-(5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)piperidine-1-[(11)C]carboxylate, for imaging fatty acid amide hydrolase in the brain. This highlights the importance of piperidine derivatives in the development of imaging agents for neurological studies Kumata et al., 2015.

Takahata and colleagues (1999) illustrated the synthesis of stereoisomers of 2-(2,3-Dihydroxypropyl)piperidine, showcasing advanced synthetic methodologies for creating complex piperidine structures. This work underlines the synthetic versatility and potential chemical modifications applicable to compounds like 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide Takahata et al., 1999.

Biological Activity and Applications

Research by Xiao et al. (2014) on metabolites from the endophytic Botryosphaeria dothidea, including α-pyridone and ceramide derivatives, highlights the biological activity of compounds with pyridinyl and piperidinyl moieties. These compounds exhibited antimicrobial, antioxidant, and cytotoxic activities, suggesting that structurally related compounds, including 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide, could also display similar biological properties Xiao et al., 2014.

特性

IUPAC Name |

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-10-3-4-12(16-9-10)14(19)5-7-17(8-6-14)11(2)13(15)18/h3-4,9,11,19H,5-8H2,1-2H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVQKUASZLSVHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2(CCN(CC2)C(C)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-Hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)

![methyl [4-(3,4-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5500981.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5500996.png)

![1-[(2-naphthyloxy)acetyl]indoline](/img/structure/B5501016.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)

![3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)

![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)